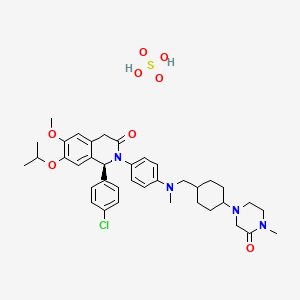
5-Amino-1-(2-chloro-4-trifluoromethylphenyl)-3-cyanopyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(2-chloro-4-trifluoromethylphenyl)-3-cyanopyrazole, commonly known as ACTP, is a pyrazole-based compound that has been used in a variety of scientific research applications. It is a small organic molecule that has been found to have a wide range of biochemical and physiological effects on cells and organisms.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activities
This compound is a derivative of pyrimidines, which are known to have anti-inflammatory effects . Pyrimidines inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potent anti-inflammatory agents.
NF-κB and AP-1 Inhibitors
Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . These inhibitors play a crucial role in controlling the immune response to infection.
Metabolite Identification
In a study on fipronil, a phenylpyrazole insecticide, “5-Amino-1-(2-chloro-4-trifluoromethylphenyl)-3-cyanopyrazole” was identified as a metabolite . This information is useful for understanding the metabolic pathways of fipronil and can be used in human biomonitoring studies.
Biomarker in Human Serum
Fipronil sulfone, a metabolite of fipronil, was found in the serum of approximately 25% of individuals in a study . This indicates that human exposure to fipronil may occur regularly and require more extensive characterization .
Internal Standard in Mass Spectrometry
“5-Amino-1-(2-chloro-4-trifluoromethylphenyl)-3-cyanopyrazole” has been used as an internal standard in time-of-flight mass spectrometry . This helps in the identification of fipronil metabolites for application in a human exposure study .
Wirkmechanismus
Target of Action
It is structurally similar to fipronil, a phenylpyrazole insecticide , which primarily targets the GABA-gated chloride channels in the central nervous system of insects .
Mode of Action
Based on its structural similarity to fipronil, it can be hypothesized that it might interfere with the passage of chloride ions through the gaba regulated chloride channel, thereby disrupting central nervous system activity and causing death .
Eigenschaften
IUPAC Name |
5-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N4/c12-8-3-6(11(13,14)15)1-2-9(8)19-10(17)4-7(5-16)18-19/h1-4H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFNJPMZWGNBHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N2C(=CC(=N2)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-chloro-4-trifluoromethylphenyl)-3-cyanopyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)
